molecular formula C12H14N4O2 B2439940 N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-93-4

N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2439940
CAS No.: 2034450-93-4
M. Wt: 246.27
InChI Key: KHUMIGJYBCTYCG-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of ongoing research . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactions of imidazole-containing compounds can be complex and are influenced by factors such as solvents, flexibility, and the presence/absence of amide–amide interactions .

Scientific Research Applications

Antitumor Applications

A series of new imidazo[5,1-d]-1,2,3,5-tetrazinones, related to the antitumor drugs temozolomide and mitozolomide, were synthesized to probe the mode of action of these drugs. The research aimed to design compounds that are isosteric with temozolomide but cannot ring open to alkylating species, indicating a methodical approach to understand and potentially improve the efficacy of temozolomide-like antitumor agents (Clark et al., 1995).

Antihypertensive Discovery

The discovery of a new series of nonpeptide angiotensin II receptor antagonists, which are N-(biphenylyl-methyl)imidazoles, showcased potent antihypertensive effects upon oral administration. This research highlights the chemical's role in advancing cardiovascular drug development by providing a potent alternative to existing treatments (Carini et al., 1991).

Antifibrotic Drug Potential

A study on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which has the potential to serve as an effective oral anti-fibrotic drug, elucidated the compound's favorable pharmacokinetic profile and tissue distribution. This research is significant for developing treatments for fibrotic diseases (Kim et al., 2008).

Cardiovascular Pharmacology

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides introduced a new class of compounds with potential as selective class III antiarrhythmic agents. This illustrates the compound's application in addressing cardiac arrhythmias, showcasing its versatility in medicinal chemistry (Morgan et al., 1990).

Corrosion Inhibition

A study on carbohydrate compounds as green corrosion inhibitors for oil-field steel highlighted the efficiency of synthesized compounds in preventing corrosion. This application extends the compound's utility beyond pharmacology into materials science, demonstrating its potential in industrial applications (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole-containing compounds are used in pharmaceuticals and agrochemicals due to their broad range of chemical and biological properties .

Safety and Hazards

Safety and hazards associated with imidazole-containing compounds can vary widely depending on the specific compound. For example, the safety data sheet for imidazole indicates it as a substance of concern .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great potential for future research and development in this area.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-7-4-11(16-18-7)15-12(17)8-2-3-9-10(5-8)14-6-13-9/h4,6,8H,2-3,5H2,1H3,(H,13,14)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUMIGJYBCTYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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